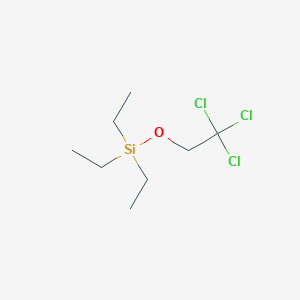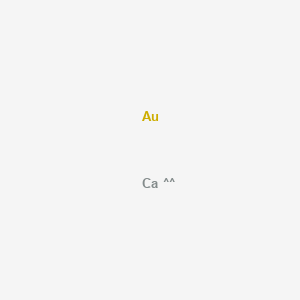
Calcium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;gold is a compound that combines the properties of calcium and gold. Calcium is an alkaline earth metal, represented by the symbol “Ca” and atomic number 20 . Gold, on the other hand, is a noble metal with the symbol “Au” and atomic number 79
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of calcium;gold compounds typically involves the reaction of calcium salts with gold salts under controlled conditions. One common method is the reduction of gold salts using calcium as a reducing agent. This process can be carried out in an aqueous solution or in a non-aqueous solvent, depending on the desired product and reaction conditions .
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale chemical reactions in specialized reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and desired properties .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium;gold compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of both calcium and gold .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include halogens, acids, and bases. For example, gold reacts with halogens such as bromine to form gold halides, while calcium can react with acids to form calcium salts .
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid may produce calcium chloride and gold chloride .
Applications De Recherche Scientifique
Calcium;gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various chemical reactions. In biology and medicine, these compounds are studied for their potential therapeutic effects, including their ability to inhibit certain enzymes and proteins . In industry, this compound compounds are used in the production of advanced materials and electronic devices .
Mécanisme D'action
The mechanism of action of calcium;gold compounds involves their interaction with molecular targets such as enzymes and proteins. For example, gold compounds are known to inhibit the activity of calcium-dependent enzymes, which can have therapeutic effects in the treatment of diseases such as rheumatoid arthritis and cancer . The specific pathways involved in these interactions are still being studied, but they often involve the binding of gold ions to thiol groups in proteins .
Comparaison Avec Des Composés Similaires
Calcium;gold compounds can be compared with other similar compounds such as calcium carbonate and gold chloride. While calcium carbonate is commonly used as a dietary supplement and in construction materials, gold chloride is used in various chemical reactions and as a precursor for the synthesis of other gold compounds . The unique combination of calcium and gold in this compound compounds provides distinct properties that are not found in other similar compounds, making them valuable for specific applications .
List of Similar Compounds:- Calcium carbonate (CaCO₃)
- Gold chloride (AuCl₃)
- Calcium oxide (CaO)
- Gold bromide (AuBr₃)
Conclusion
This compound compounds represent a unique combination of the properties of calcium and gold, offering potential applications in various fields such as chemistry, biology, medicine, and industry. Their preparation methods, chemical reactions, and mechanisms of action provide valuable insights into their potential uses and benefits. Further research is needed to fully understand and harness the capabilities of these compounds.
Propriétés
Numéro CAS |
62683-54-9 |
|---|---|
Formule moléculaire |
AuCa |
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
calcium;gold |
InChI |
InChI=1S/Au.Ca |
Clé InChI |
ZAZYUFWBENXXPV-UHFFFAOYSA-N |
SMILES canonique |
[Ca].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)

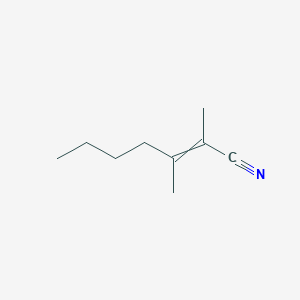
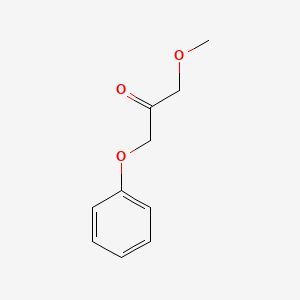
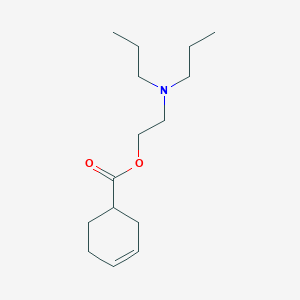

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
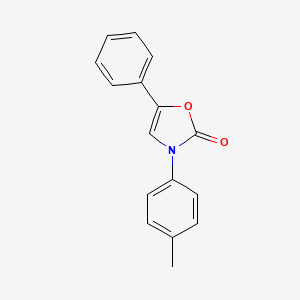
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
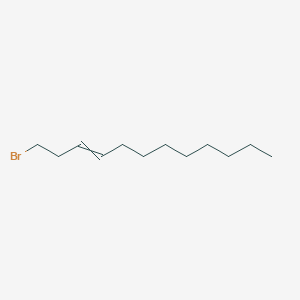
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
